3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid
Description
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is an organic compound with the molecular formula C10H15NO2 It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Properties
CAS No. |
1378268-98-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrrole with a suitable butanoic acid derivative under specific conditions. For instance, the reaction can be carried out in the presence of acetic acid and water, using 1,2-dichloroethane as a solvent at 80°C for approximately 45 minutes under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
- 2-(1-pyrrolyl)isovaleric acid
Uniqueness
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is unique due to the presence of two methyl groups, one on the pyrrole ring and one on the butanoic acid chain. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
